![molecular formula C10H14O3 B1363156 Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate CAS No. 3419-32-7](/img/structure/B1363156.png)
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate
Overview
Description
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate is a chemical compound with the molecular formula C10H14O3 . It is also known by other names such as Ethyl 3-Methyl-5-cyclohexen-1-one-2-carboxylate and 6-Methyl-2-oxo-3-cyclohexene-1-carboxylic Acid Ethyl Ester .
Synthesis Analysis
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, also known as Hagemann’s ester, has been used in the preparation of 4-alkyl-3-methylcyclohex-2-enones. The alkylation of its ethylene glycol acetal has been explored as a particularly convenient route to these unsaturated compounds .
Molecular Structure Analysis
The molecular structure of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate has been investigated experimentally and theoretically using Gaussian09 software . The InChIKey for this compound is CFQIYLYEYJYZEO-UHFFFAOYSA-N .
Chemical Reactions Analysis
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate has been used in the synthesis of 4-alkyl-3-methylcyclohex-2-enones. The compound undergoes alkylation at its ethylene glycol acetal to produce these unsaturated compounds .
Physical And Chemical Properties Analysis
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate has a molecular weight of 182.22 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .
Scientific Research Applications
Crystallography and Molecular Structure Analysis
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate is utilized in crystallography to determine the crystal and molecular structures of related compounds. Single crystal X-ray diffraction data can reveal the arrangement of atoms and provide insights into the stability of the crystal structure through weak intermolecular interactions .
Organic Synthesis
This compound serves as a precursor in organic synthesis, particularly in the formation of chalcone derivatives. These derivatives are crucial for their ability to act as activated unsaturated systems in conjugated addition reactions, which are fundamental in creating a multitude of biologically active molecules .
Medicinal Chemistry
In medicinal chemistry, derivatives of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate are explored for their therapeutic applications. The presence of pyrimidine bases in these derivatives is associated with a wide range of biological activities, including antifungal, antiproliferative, antitumor, antihypertensive, and anti-inflammatory actions .
Nonlinear Optical Materials
The compound’s derivatives are studied for their nonlinear optical (NLO) properties. These properties are significant for the development of new materials for optoelectronic applications. Theoretical studies like Density Functional Theory (DFT) are used to predict changes in hyperpolarizability and to study the optical band gap .
Antibacterial Drug Development
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate derivatives are investigated for their antibacterial capabilities. Docking experiments can theoretically assess the efficiency of these compounds against various bacterial strains, contributing to the development of new antibacterial drugs .
Environmental Research
Due to its unique chemical structure, this compound is also used in environmental research. It can be involved in studies related to pollution degradation or the synthesis of environmentally friendly materials with specific biological activities.
Mechanism of Action
Target of Action
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, also known as Hagemann’s ester, is an organic compound that is used in organic chemistry as a reagent in the synthesis of many natural products . The primary targets of this compound are the biochemical pathways involved in the synthesis of sterols, trisporic acids, and terpenoids .
Mode of Action
The compound interacts with its targets by serving as a key building block in many syntheses . It undergoes various chemical reactions, including alkylation , to form the desired products. The exact mode of action can vary depending on the specific synthesis process being used.
Biochemical Pathways
The affected biochemical pathways are those involved in the synthesis of sterols, trisporic acids, and terpenoids . These compounds play crucial roles in various biological processes. For instance, sterols are essential components of cell membranes, while terpenoids have diverse roles including serving as precursors to hormones and molecules involved in cell signaling.
Result of Action
The result of the action of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate is the synthesis of various natural products, including sterols, trisporic acids, and terpenoids . These compounds have numerous biological effects, ranging from structural roles in cell membranes (in the case of sterols) to roles in cell signaling and hormone synthesis (in the case of terpenoids).
Action Environment
The action, efficacy, and stability of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other chemicals, and the specific conditions under which the compound is stored . For instance, the compound should be stored in a sealed container in a dry environment at room temperature .
properties
IUPAC Name |
ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4,6-7,9H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQIYLYEYJYZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC=CC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338500 | |
Record name | Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate | |
CAS RN |
3419-32-7 | |
Record name | Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6-Methyl-2-oxo-3-cyclohexene-1-carboxylate (mixture of isomers) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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